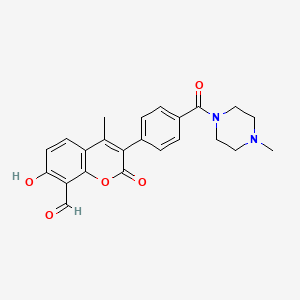

IRE1|A kinase-IN-8

Description

Cellular Homeostasis and Proteostasis in the Endoplasmic Reticulum

Cellular homeostasis relies on the proper functioning of all its organelles, with the ER playing a pivotal role. The ER is the primary site for the synthesis of secretory and transmembrane proteins, lipid biosynthesis, and calcium storage. mdpi.comfrontiersin.org A key aspect of ER function is maintaining protein homeostasis, or "proteostasis." nih.govsmw.ch This refers to the integrated network of processes that control the concentration, conformation, and location of proteins.

Within the ER lumen, newly synthesized proteins undergo complex folding processes and post-translational modifications, such as glycosylation and disulfide bond formation, to achieve their correct three-dimensional structures. smw.chnih.gov This process is overseen by a suite of molecular chaperones and folding enzymes. mdpi.com The cell continuously monitors the protein folding capacity of the ER to match demand. mdpi.com When the influx of newly synthesized proteins exceeds the ER's folding capacity, or when environmental or genetic factors impair folding, unfolded or misfolded proteins accumulate, disrupting proteostasis and inducing ER stress. mdpi.comnih.gov

Overview of Endoplasmic Reticulum Stress Signaling Pathways

To cope with the accumulation of unfolded proteins, the cell activates the UPR. This response is mediated by three main ER-resident transmembrane sensor proteins: Inositol-Requiring Enzyme 1 (IRE1), Protein Kinase RNA-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6). frontiersin.orgnih.gov Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). oup.com When unfolded proteins accumulate, BiP preferentially binds to them, causing it to dissociate from the sensors and leading to their activation. oup.comresearchgate.net

IRE1α is the most evolutionarily conserved UPR sensor and is a type I transmembrane protein with both a serine/threonine kinase and an endoribonuclease (RNase) domain in its cytosolic portion. mdpi.compnas.orgnih.gov Upon dissociation from BiP, IRE1α molecules dimerize and trans-autophosphorylate, which activates the RNase domain. embopress.orgresearchgate.net

The activated IRE1α RNase has two key functions:

XBP1 mRNA Splicing: It performs an unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1). rupress.orgmdpi.com This removes a small intron, shifting the reading frame and producing a potent transcription factor, XBP1s. XBP1s then moves to the nucleus to upregulate genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby expanding the ER's capacity. rupress.orgresearchgate.net

Regulated IRE1-Dependent Decay (RIDD): The IRE1α RNase can also degrade a subset of mRNAs that are localized to the ER membrane, a process known as RIDD. rupress.orgpnas.org This reduces the protein load entering the ER. However, RIDD can also target mRNAs crucial for cell survival, contributing to apoptosis under prolonged stress. pnas.orgnih.gov

Similar to IRE1, PERK is a type I transmembrane protein that dimerizes and autophosphorylates upon ER stress. spandidos-publications.comnovusbio.com Activated PERK's primary substrate is the eukaryotic initiation factor 2 alpha (eIF2α). ahajournals.orgahajournals.org Phosphorylation of eIF2α leads to a rapid attenuation of global protein synthesis, which significantly reduces the influx of new proteins into the already stressed ER. spandidos-publications.comahajournals.org

Paradoxically, while most translation is halted, the translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4), is enhanced. spandidos-publications.com ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic factor CHOP. spandidos-publications.commdpi.com

ATF6 is a type II transmembrane protein that acts as another key UPR sensor. plos.orgdiva-portal.org Upon ER stress and its dissociation from BiP, ATF6 translocates from the ER to the Golgi apparatus. ebi.ac.ukmybiosource.com In the Golgi, it is cleaved by proteases, releasing its N-terminal cytosolic fragment (nATF6 or ATF6f). diva-portal.orgebi.ac.uk This active fragment is a transcription factor that migrates to the nucleus and activates the expression of genes encoding ER chaperones, XBP1, and components of the ERAD machinery, working to restore proteostasis. plos.orgahajournals.org

Dual Roles of the Unfolded Protein Response: Adaptation and Apoptosis

The UPR is fundamentally a double-edged sword. iiarjournals.orgmdpi.com Its initial and primary goal is adaptive—to restore ER homeostasis and promote cell survival. wikipedia.orgfrontiersin.org By reducing protein translation, increasing protein folding capacity, and enhancing the degradation of misfolded proteins, the UPR attempts to alleviate the stress and allow the cell to recover. oup.comsmw.ch

However, if the ER stress is too severe or prolonged, and homeostasis cannot be re-established, the UPR switches from a pro-survival to a pro-apoptotic program. iiarjournals.orgresearchgate.netufrgs.br This switch is critical to eliminate damaged cells that could otherwise harm the organism. Several mechanisms contribute to this apoptotic decision:

CHOP Induction: All three UPR branches can lead to the upregulation of the transcription factor CHOP (C/EBP homologous protein). mdpi.comfrontiersin.org CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic BH3-only proteins, leading to mitochondrial dysfunction and caspase activation. wikipedia.orgmdpi.com

IRE1α-JNK Signaling: The IRE1α pathway can trigger apoptosis by recruiting the adaptor protein TRAF2, which in turn activates the JNK signaling cascade, a known pathway in stress-induced cell death. mdpi.comufrgs.brnih.gov

Caspase Activation: Prolonged ER stress can lead to the activation of caspase-12 (in rodents) and caspase-4 (in humans), which are localized to the ER membrane and can initiate the apoptotic cascade. frontiersin.org

Significance of IRE1α as a Central Cellular Stress Sensor and Research Target

Among the three UPR sensors, IRE1α holds a unique position as the most conserved and arguably most complex transducer of ER stress signals. researchgate.netresearchgate.netmdpi.com Its dual enzymatic functions allow it to orchestrate both adaptive and apoptotic outcomes, making it a critical decision-maker in determining cell fate under stress. researchgate.netnih.gov The IRE1α pathway is not only central to the canonical UPR but is also involved in other cellular processes like inflammation and metabolism. researchgate.netresearchgate.net

The pivotal role of IRE1α in both normal physiology and numerous pathological states has made it a significant target for research and therapeutic development. pnas.orgresearchgate.net Dysregulation of IRE1α signaling is implicated in the progression of various cancers, neurodegenerative diseases like Parkinson's and Alzheimer's, and metabolic disorders such as diabetes. cusabio.comresearchgate.netmdpi.com Consequently, developing specific pharmacological modulators—both inhibitors and activators—of IRE1α's kinase or RNase activity is an area of intense investigation. nih.govchemrxiv.org Chemical probes designed to target IRE1α are invaluable tools for dissecting its complex signaling outputs and exploring its potential as a therapeutic target in a wide range of human diseases. medchemexpress.comontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22N2O5 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

7-hydroxy-4-methyl-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]-2-oxochromene-8-carbaldehyde |

InChI |

InChI=1S/C23H22N2O5/c1-14-17-7-8-19(27)18(13-26)21(17)30-23(29)20(14)15-3-5-16(6-4-15)22(28)25-11-9-24(2)10-12-25/h3-8,13,27H,9-12H2,1-2H3 |

InChI Key |

FEJCUYOATFXGBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C |

Origin of Product |

United States |

Molecular Architecture and Activation Dynamics of Ire1α

IRE1α is a type I transmembrane protein that resides in the ER membrane. Its structure is modular, consisting of distinct domains that work in concert to sense ER stress and transmit signals to the cytosol nih.gov.

Structural Organization of IRE1α

The sophisticated structure of IRE1α allows it to function as a precise sensor and transducer of ER stress.

The N-terminal luminal domain, located within the ER, is responsible for detecting the accumulation of unfolded or misfolded proteins nih.gov. This sensing can occur through two proposed mechanisms: the dissociation of the chaperone BiP (Binding immunoglobulin Protein) from the luminal domain, or the direct binding of unfolded proteins biorxiv.org. This sensing event is the initial trigger for IRE1α activation. By initiating this cascade, the luminal domain's activity is an upstream prerequisite for the signaling pathway that inhibitors like IRE1α kinase-IN-8 are designed to block.

A single transmembrane helix anchors IRE1α to the ER membrane. This domain is not merely a passive anchor; it plays a crucial role in transmitting the activation signal from the luminal domain to the cytosolic domains. The movement and lateral dimerization of the transmembrane domain are thought to be key in bringing the cytosolic portions of the protein into close proximity, a necessary step for their activation ucsf.edu.

The cytosolic portion of IRE1α contains its two enzymatic domains: a serine/threonine kinase domain and an endoribonuclease (RNase) domain nih.gov. These two domains are structurally and functionally coupled. The kinase domain possesses a typical bilobal fold with an ATP-binding site located in the cleft between the lobes mdpi.com. This ATP-binding pocket is the direct target of ATP-competitive inhibitors, including the class to which IRE1α kinase-IN-8 belongs nih.govmedchemexpress.com. Activation of the kinase domain is a prerequisite for the subsequent allosteric activation of the C-terminal RNase domain embopress.orgresearchgate.net. The RNase domain, when active, is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the adaptive UPR pathway biorxiv.orgnih.gov.

Mechanisms of IRE1α Activation

The activation of IRE1α is a multi-step process involving conformational changes and enzymatic activities, which are the precise events targeted by IRE1α kinase-IN-8.

Upon sensing ER stress, IRE1α monomers self-associate in the plane of the ER membrane, forming dimers and higher-order oligomers nih.govnih.govescholarship.org. This clustering is driven by interactions between the luminal domains and is essential for bringing the cytosolic kinase domains close enough to interact biorxiv.orgnih.gov. Inhibitors targeting the kinase domain can interfere with this process. For instance, some kinase inhibitors stabilize the monomeric form of IRE1α, thereby preventing the oligomerization necessary for its full activation nih.gov. A related compound, IRE1α kinase-IN-1, has been shown to inhibit ER stress-induced IRE1α oligomerization medchemexpress.com.

Once dimerized, the juxtaposed kinase domains phosphorylate each other in a process called trans-autophosphorylation embopress.orgresearchgate.netnih.gov. This phosphorylation occurs on specific serine residues within the kinase's activation loop, including Ser724, and is a critical step that triggers a conformational change, leading to the full activation of the RNase domain researchgate.netnih.gov. ATP-competitive inhibitors like IRE1α kinase-IN-8 function by binding to the ATP pocket of the kinase domain, directly preventing this trans-autophosphorylation event embopress.org. By blocking phosphorylation, these inhibitors effectively shut down both the kinase and the downstream RNase activities, thereby halting the UPR signal at its source researchgate.netmedchemexpress.com.

The table below summarizes key research findings regarding the inhibition of IRE1α.

| Inhibitor | Target Domain | Mechanism of Action | Effect on RNase Activity | IC50 Value (RNase) |

| IRE1α kinase-IN-1 | Kinase Domain | ATP-competitive; inhibits autophosphorylation and oligomerization. | Allosteric Inhibition | 80 nM medchemexpress.com |

| APY29 | Kinase Domain | ATP-competitive; inhibits autophosphorylation but promotes oligomerization. | Allosteric Activation | N/A (Activator) nih.gov |

| Sunitinib | Kinase Domain | ATP-competitive; inhibits autophosphorylation. | Blocks activation | N/A (Inhibits upstream activation) embopress.org |

| KIRAs (e.g., KIRA6) | Kinase Domain | ATP-competitive; prevents oligomerization. | Allosteric Inhibition (Attenuation) | N/A ucsf.edumiami.edunih.gov |

Conformational Changes Leading to RNase Activity

The activation of the endoribonuclease (RNase) function of IRE1α is a tightly regulated process initiated by the accumulation of unfolded proteins within the ER lumen. This condition, known as ER stress, triggers the dimerization and higher-order oligomerization of IRE1α molecules in the ER membrane nih.govnih.govnih.govnih.gov. This clustering juxtaposes the cytosolic kinase domains, enabling them to phosphorylate each other in a process called trans-autophosphorylation nih.govnih.govnih.govnih.gov.

This autophosphorylation event is not merely a chemical modification but a critical switch that induces a profound conformational change within the IRE1α protein nih.govbiorxiv.org. The signal generated by phosphorylation is allosterically transmitted from the kinase domain to the C-terminal RNase domain nih.govucsf.edu. Structural studies suggest that this activation involves a transition between different dimeric states. A "face-to-face" orientation of the kinase domains is thought to be competent for the phosphoryl-transfer reaction, while a subsequent rearrangement to a "back-to-back" dimer is required for the RNase domain to become catalytically active nih.govresearchgate.netmdpi.com. This intricate series of molecular movements ensures that the potent RNase activity is unleashed only in response to bona fide ER stress. The entire sequence of oligomeric association, trans-autophosphorylation, and cofactor binding within the kinase domain is essential for activating the RNase domain's splicing activity nih.govmdpi.com.

Interplay Between Kinase and RNase Activities of IRE1α

The kinase and RNase domains of IRE1α are not independent entities; they are functionally coupled through a sophisticated allosteric mechanism ucsf.edumdpi.com. The state of the kinase domain's ATP-binding pocket directly dictates the catalytic output of the distal RNase domain nih.govucsf.edu. This relationship allows for nuanced control over the unfolded protein response (UPR), where the kinase acts as a regulatory rheostat for the RNase's effector functions nih.govucsf.edu.

The pharmacology of inhibitors that bind to the IRE1α kinase site is complex, as it can lead to either allosteric inhibition or activation of the RNase, depending on the specific conformation of the kinase domain that is stabilized by the inhibitor nih.gov. This dual regulatory potential highlights the profound interplay between the two enzymatic activities. Small molecules can effectively toggle the RNase "on" or "off" by selectively targeting the kinase domain, demonstrating that the kinase conformation is the master controller of the RNase function nih.gov.

Kinase Activity as a Prerequisite for RNase Function

Under physiological conditions, the kinase activity of IRE1α is a mandatory prerequisite for the activation of its RNase domain nih.govresearchgate.net. The trans-autophosphorylation initiated upon ER stress is the key event that triggers the conformational changes necessary to activate the RNase nih.govmdpi.com. Inhibition of this autophosphorylation is a mechanism used by certain compounds to affect the downstream RNase activity and the subsequent unconventional splicing of X-box binding protein 1 (XBP1) mRNA nih.gov.

However, research has revealed a more subtle aspect of this relationship. The crucial trigger for RNase activation is not the phosphate (B84403) transfer itself, but the specific protein conformation that phosphorylation induces biorxiv.org. This is evidenced by studies on kinase-inactive IRE1α mutants, which can still exhibit RNase activity if presented with appropriate nucleotide mimetics or certain ATP-competitive inhibitors nih.govbiorxiv.org. These molecules can bind to the kinase pocket and stabilize the active conformation, thereby bypassing the need for autophosphorylation to activate the RNase domain nih.gov. This demonstrates that while kinase activity is the natural trigger, the resulting active conformation is the direct prerequisite for RNase function.

Allosteric Regulation of IRE1α Activity

The allosteric coupling between the kinase and RNase domains makes IRE1α uniquely susceptible to regulation by small molecules that bind to the kinase's ATP-binding site. IRE1α kinase-IN-8 is a potent inhibitor that functions through this allosteric mechanism medchemexpress.com. Such compounds are broadly classified as Kinase Inhibiting RNase Attenuators (KIRAs) or Type II inhibitors nih.govnih.gov.

These inhibitors work by stabilizing an inactive conformation of the kinase domain nih.govescholarship.org. Specifically, Type II inhibitors lock the kinase in a "DFG-out" conformation, where a conserved three-amino-acid motif (Asp-Phe-Gly) is flipped relative to its position in an active kinase nih.gov. This inactive conformation is incompatible with the formation of the RNase-active back-to-back dimer nih.gov. By stabilizing this inactive state, inhibitors like IRE1α kinase-IN-8 effectively prevent the oligomerization required for RNase activation, often trapping IRE1α in a monomeric and inactive form nih.govucsf.edunih.gov. This allosterically inhibits or attenuates the RNase activity, blocking both XBP1 splicing and the degradation of other mRNAs nih.govselleckchem.com.

In contrast, another class of molecules, known as Type I kinase inhibitors, also bind to the ATP pocket but have the opposite effect. They stabilize an active conformation of the kinase domain nih.govnih.gov. While they may inhibit the kinase's phosphoryl-transfer activity, they allosterically activate the RNase domain by promoting the formation of active oligomers nih.govescholarship.org. This divergent regulation by two distinct classes of kinase inhibitors highlights the sophisticated allosteric control governing IRE1α's function.

The table below summarizes the distinct mechanisms of these allosteric modulators.

| Inhibitor Class | Target Site | Stabilized Kinase Conformation | Effect on Oligomerization | Allosteric Effect on RNase | Example Compounds |

| Type II / KIRA | Kinase ATP-binding site | Inactive (DFG-out) | Prevents/Breaks Oligomers; Stabilizes Monomers | Inhibition / Attenuation | IRE1α kinase-IN-8, KIRA6, KIRA8 |

| Type I | Kinase ATP-binding site | Active (DFG-in) | Promotes Oligomers/Dimers | Activation | APY29, Sunitinib |

This dual-mode regulation provides powerful tools for dissecting the roles of IRE1α in health and disease, with inhibitors like IRE1α kinase-IN-8 serving as key examples of allosteric RNase attenuation through kinase domain manipulation.

Ire1α Mediated Signaling Outputs and Downstream Effectors

X-Box Binding Protein 1 (XBP1) mRNA Splicing

The splicing of XBP1 mRNA is a hallmark of IRE1α activation and a critical step in the adaptive UPR.

Activated IRE1α excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA. bioengineer.orgnih.gov This non-canonical splicing event occurs in the cytoplasm and is independent of the spliceosome. The resulting exons are then ligated by the tRNA ligase RtcB, leading to a frameshift in the coding sequence. bioengineer.org

The frameshift caused by the splicing of XBP1u mRNA results in the translation of a potent basic leucine zipper (bZIP) transcription factor known as spliced XBP1 (XBP1s). nih.govmdpi.com XBP1s translocates to the nucleus, where it binds to specific DNA response elements in the promoters of its target genes.

XBP1s upregulates the expression of a wide array of genes involved in restoring ER homeostasis. mdpi.comnih.gov These include genes encoding ER chaperones (e.g., GRP78/BiP), components of the ER-associated degradation (ERAD) machinery, and proteins involved in lipid biosynthesis to expand the ER membrane. By enhancing the protein folding and degradation capacity of the ER, XBP1s plays a crucial pro-survival role.

Selective IRE1α kinase inhibitors, by binding to the ATP-binding pocket of the kinase domain, allosterically inhibit the RNase activity. bioengineer.org For instance, a class of imidazo[1,2-b]pyridazin-8-amine kinase inhibitors has been shown to prevent ER stress-induced IRE1α oligomerization and phosphorylation, thereby inhibiting its endoribonuclease activity. rcsb.org A well-studied example, IRE1α kinase-IN-1, is a highly selective inhibitor of IRE1α with an IC50 of 77 nM, and it also inhibits the RNase activity with an IC50 of 80 nM. medchemexpress.commedchemexpress.com Such inhibitors effectively block the splicing of XBP1 mRNA. medchemexpress.com

| Step | Description | Key Molecules | Effect of IRE1α Kinase Inhibitors |

|---|---|---|---|

| 1. IRE1α Activation | ER stress leads to IRE1α oligomerization and autophosphorylation. | IRE1α | Inhibited by compounds like IRE1α kinase-IN-1, preventing activation. |

| 2. XBP1u mRNA Splicing | The RNase domain of activated IRE1α removes a 26-nucleotide intron from XBP1u mRNA. | IRE1α RNase, XBP1u mRNA | Blocked due to allosteric inhibition of the RNase domain. |

| 3. XBP1s Formation | Ligation of the exons produces mature XBP1s mRNA, which is translated into the XBP1s protein. | RtcB, XBP1s mRNA, XBP1s protein | Prevented as a downstream consequence of splicing inhibition. |

| 4. Gene Transcription | XBP1s translocates to the nucleus and activates genes for ER homeostasis. | XBP1s, target genes (e.g., GRP78) | Upregulation of target genes is suppressed. |

Regulated IRE1-Dependent Decay (RIDD) of mRNA

In addition to the specific splicing of XBP1 mRNA, the RNase domain of IRE1α can also mediate the degradation of a broader range of transcripts through a process known as RIDD.

Under conditions of prolonged or severe ER stress, the substrate specificity of the IRE1α RNase can be relaxed, leading to the cleavage of various mRNAs and microRNAs that are targeted to the ER membrane. aacrjournals.orgnih.gov This degradation of transcripts helps to reduce the protein load on the stressed ER.

The substrates for RIDD are not entirely random and often include mRNAs encoding secretory and membrane proteins. nih.gov The cleavage typically occurs at a consensus sequence within a stem-loop structure that resembles the cleavage sites in XBP1 mRNA. nih.gov While RIDD can be an adaptive response to alleviate ER stress, it can also contribute to apoptosis by degrading pro-survival transcripts or microRNAs that suppress cell death. aacrjournals.orgnih.gov The balance between XBP1 splicing and RIDD activity is a critical determinant of cell fate under ER stress. Some selective inhibitors have been shown to differentiate between these two outputs. For example, the inhibitor 4µ8C has been reported to inhibit both XBP1 splicing and RIDD. pnas.org

| Aspect | Description | Significance | Effect of IRE1α Kinase Inhibitors |

|---|---|---|---|

| Mechanism | IRE1α RNase-mediated cleavage and degradation of a subset of mRNAs and microRNAs. | Reduces the protein load on the ER during severe stress. | Inhibited, as the RNase function is allosterically blocked. |

| Substrates | Primarily mRNAs encoding secretory and membrane proteins, as well as some microRNAs. | Can be both adaptive (reducing ER load) and pro-apoptotic (degrading survival factors). | Degradation of RIDD substrates is prevented. |

| Regulation | Activated under prolonged or intense ER stress, potentially due to higher-order oligomerization of IRE1α. | The balance between RIDD and XBP1 splicing influences cell fate decisions. | Shifts the balance away from both adaptive and apoptotic outputs of IRE1α. |

Differential Contributions of XBP1 Splicing and RIDD to Cell Fate

The RNase activity of IRE1α has two primary, and functionally distinct, outputs: the splicing of XBP1 mRNA and a process known as Regulated IRE1-Dependent Decay (RIDD). nih.gov The balance between these two activities is a critical determinant of whether a cell survives or undergoes apoptosis in response to ER stress.

XBP1 Splicing for Survival: Upon activation, IRE1α excises a 26-nucleotide intron from the XBP1 mRNA. nih.gov This splicing event results in a translational frameshift, producing a potent transcription factor known as spliced XBP1 (XBP1s). nih.gov XBP1s translocates to the nucleus and upregulates a host of genes involved in restoring ER homeostasis, including chaperones, components of the ER-associated degradation (ERAD) pathway, and proteins involved in lipid biosynthesis. This arm of the IRE1α pathway is generally considered a pro-survival response, aimed at alleviating ER stress and promoting cell adaptation. mdpi.com

RIDD for Apoptosis: Under conditions of severe or prolonged ER stress, the RNase specificity of IRE1α can become relaxed, leading to the degradation of a broader range of ER-localized mRNAs and microRNAs through RIDD. aacrjournals.org This process can reduce the protein load on the ER but can also trigger apoptosis by degrading mRNAs that encode crucial survival proteins and anti-apoptotic microRNAs. mdpi.comnih.gov The selective activation of RIDD is often associated with a pro-death signal, pushing the cell towards apoptosis when homeostasis cannot be restored. aacrjournals.orgnih.gov

The decision between cell survival and apoptosis is influenced by the magnitude and duration of ER stress, which dictates the relative activation levels of XBP1 splicing versus RIDD. mdpi.com While basal RIDD activity helps maintain homeostasis, a shift towards increased RIDD activity and decreased XBP1 splicing often precedes the initiation of apoptosis. mdpi.com

| IRE1α RNase Output | Primary Function | Typical Cell Fate Outcome |

| XBP1 mRNA Splicing | Generates XBP1s transcription factor to upregulate UPR genes. | Pro-survival, Adaptive |

| RIDD (Regulated IRE1-Dependent Decay) | Degrades select ER-localized mRNAs and microRNAs. | Pro-apoptotic (under severe stress) |

TRAF2-ASK1-JNK/p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Beyond its RNase functions, the kinase domain of IRE1α can initiate a signaling cascade that activates key stress-responsive MAPKs, namely JNK and p38. nih.govresearchgate.net This pathway is a critical link between ER stress and apoptosis.

Interaction of IRE1α with TRAF2 and ASK1

Under sustained ER stress, the cytoplasmic domain of activated IRE1α recruits the adaptor protein TNF receptor-associated factor 2 (TRAF2). researchgate.netdntb.gov.ua This interaction facilitates the formation of a larger signaling complex that includes Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the MAP kinase kinase kinase (MAP3K) family. researchgate.netnih.gov The formation of the IRE1α-TRAF2-ASK1 complex is a pivotal event that connects the ER stress sensor to downstream kinase cascades. researchgate.net

Activation of c-Jun N-Terminal Kinase (JNK) and p38 MAPK

Once recruited to the IRE1α-TRAF2 complex, ASK1 becomes activated and, in turn, phosphorylates and activates downstream MAP kinase kinases (MKKs), such as MKK4 and MKK7. nih.gov These kinases then phosphorylate and activate c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.govresearchgate.net This activation of JNK and p38 represents a major pro-apoptotic output of the IRE1α pathway, particularly during later stages of ER stress. nih.gov

Impact on Pro-Apoptotic and Pro-Survival Signaling

The activation of the JNK and p38 MAPK pathways by the IRE1α-TRAF2-ASK1 axis has a profound impact on the balance between cell survival and death.

Pro-Apoptotic Signaling: JNK and p38 are potent inducers of apoptosis. They can phosphorylate and inhibit anti-apoptotic proteins like Bcl-2, while simultaneously activating pro-apoptotic proteins of the BH3-only family. This shifts the balance of the Bcl-2 family of proteins to favor mitochondrial outer membrane permeabilization, leading to caspase activation and cell death. nih.gov

Pro-Survival Signaling (Early Phase): Interestingly, some studies suggest that the initial phase of JNK activation can have a transient pro-survival role. nih.gov Early JNK activity may lead to the expression of anti-apoptotic genes, potentially providing a temporary window for the cell to resolve the ER stress before the pathway commits to a pro-apoptotic outcome. nih.gov However, under sustained stress, the pro-apoptotic functions of JNK and p38 dominate. nih.gov

| Component | Role in Pathway | Downstream Effect |

| IRE1α | Recruits TRAF2 upon ER stress. | Initiates the signaling cascade. |

| TRAF2 | Adaptor protein that binds to IRE1α and recruits ASK1. | Forms the core signaling complex. |

| ASK1 | MAP3K that is activated within the complex. | Phosphorylates and activates MKKs. |

| JNK/p38 | MAPKs activated by the cascade. | Promote apoptosis (primarily). |

Crosstalk with Other Signaling Pathways

The IRE1α signaling axis does not operate in isolation but engages in significant crosstalk with other major cellular signaling pathways, most notably the NF-κB pathway.

Nuclear Factor-Kappa B (NF-κB) Pathway Activation

Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex that regulates inflammation, immunity, and cell survival. nih.gov The IRE1α pathway can activate NF-κB through its interaction with TRAF2. nih.gov The recruitment of TRAF2 to IRE1α can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. nih.gov This releases NF-κB to translocate to the nucleus and activate the transcription of its target genes, which include pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.com This crosstalk provides a direct link between ER stress and inflammatory responses. nih.gov

Mammalian Target of Rapamycin Complex 1 (mTORC1) Regulation

A comprehensive review of scientific literature did not yield specific research findings detailing the direct effects of IRE1A kinase-IN-8 on the regulation of the Mammalian Target of Rapamycin Complex 1 (mTORC1). While the broader IRE1α signaling pathway is known to have a complex, bidirectional relationship with mTORC1, often involving the AKT and JNK signaling cascades, studies specifically investigating the impact of IRE1A kinase-IN-8 on this interaction are not available in the public domain. Therefore, no data can be provided on how this specific compound modulates mTORC1 activity.

Autophagy Modulation

There is no specific information available from research studies on the role of IRE1A kinase-IN-8 in the modulation of autophagy. The IRE1α pathway, in general, is recognized as a significant regulator of autophagy, particularly in the context of endoplasmic reticulum stress, where it can initiate autophagy through pathways such as the recruitment of TRAF2 and activation of JNK. However, the specific consequences of inhibiting IRE1α's kinase activity with IRE1A kinase-IN-8 on autophagic processes have not been documented in the available literature.

Interaction with BCL-2 Family Proteins

Detailed research on the specific interaction between IRE1A kinase-IN-8 and BCL-2 family proteins is not present in the available scientific literature. The IRE1α signaling axis is known to intersect with the BCL-2 family to regulate apoptosis, where the IRE1α-TRAF2 complex can activate ASK1 and JNK, which in turn can modulate the activity of pro- and anti-apoptotic BCL-2 family members. Despite this known general interaction of the pathway, there are no specific studies describing how the inhibition of IRE1α by IRE1A kinase-IN-8 influences these protein-protein interactions or the balance of BCL-2 family signaling.

Data Tables

No specific experimental data regarding IRE1A kinase-IN-8's effects on mTORC1, autophagy, or BCL-2 interactions were found in the reviewed literature, and therefore no data tables can be generated.

Modulation of Ire1α Activity in Academic Research

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and effector of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Given its central role in cell fate decisions—promoting either adaptation and survival or apoptosis—IRE1α has become a significant target for modulation in academic research. plos.org Scientists employ both pharmacological and genetic strategies to manipulate IRE1α activity to dissect its complex signaling outputs and explore its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders. ontosight.ainih.gov

Research Applications of Ire1α Kinase Inhibition E.g., Via Ire1α Kinase in 8 in Pre Clinical Disease Models

Investigation in Cancer Biology

The tumor microenvironment is often characterized by conditions such as hypoxia, nutrient deprivation, and acidosis, which induce chronic ER stress. Cancer cells frequently co-opt the UPR, including the IRE1α pathway, to adapt to these harsh conditions and promote their survival and proliferation.

Role of IRE1α in Tumorigenesis and Progression (pre-clinical)

Preclinical studies have demonstrated that the IRE1α signaling pathway plays a significant, albeit sometimes dual, role in tumor development and progression. nih.gov The IRE1α/X-box binding protein 1 (XBP1) signaling axis is often associated with pro-oncogenic properties. nih.gov Constitutive activation of IRE1α-XBP1 signaling has been observed to have a pro-tumorigenic role in xenograft and genetically modified mouse models of triple-negative breast cancer (TNBC) by influencing cytokine secretion, cancer cell stemness, response to hypoxia, and angiogenesis. nih.gov In models of pancreatic ductal adenocarcinoma (PDAC), IRE1α has been implicated in the acquisition of a more aggressive tumor phenotype with enhanced tumor-initiating and metastatic potential. nih.gov Similarly, in prostate cancer, increased IRE1α expression is linked to enhanced proliferation. nih.gov

Conversely, some studies suggest a tumor-suppressive role for IRE1α activation. Exogenous expression of IRE1α, leading to its auto-activation, did not impact cancer cell proliferation in vitro but resulted in a tumor-suppressive phenotype in syngeneic immunocompetent mice. nih.gov This anti-tumor effect was associated with the induction of apoptosis in tumor cells and enhanced anti-cancer immunosurveillance. nih.gov

| Cancer Model | Key Finding | Observed Effect of IRE1α Activation | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | Constitutive IRE1α-XBP1 signaling promotes tumorigenesis. | Pro-tumorigenic | nih.gov |

| Pancreatic Ductal Adenocarcinoma (PDAC) | IRE1α is involved in acquiring a more aggressive phenotype. | Pro-tumorigenic | nih.gov |

| Prostate Cancer | Increased IRE1α expression enhances proliferation. | Pro-tumorigenic | nih.gov |

| Colorectal & Lewis Lung Carcinoma (in immunocompetent mice) | Exogenous IRE1α expression leads to a tumor-suppressive phenotype. | Anti-tumorigenic | nih.gov |

Impact of IRE1α Kinase Inhibition on Cancer Cell Survival (in vitro/in vivo pre-clinical)

Given the frequent pro-survival role of IRE1α in cancer, its inhibition has been investigated as a therapeutic strategy. The IRE1α-XBP1s pathway is considered critical for the survival and proliferation of multiple myeloma (MM) cells, making it a validated therapeutic target. bmj.com Preclinical studies have shown that IRE1α inhibitors can effectively induce anti-myeloma effects in human MM xenograft models. bmj.com In non-small-cell lung cancer (NSCLC) models, genetic ablation of IRE1α in tumor cells led to a significant survival benefit in mice. bioworld.com This effect was attributed to a deficiency in XBP1s and the subsequent activation of immune-related transcriptional pathways. bioworld.com Similarly, in prostate cancer models, inhibition of IRE1α's RNase activity significantly inhibited cancer growth. nih.gov

However, the impact of IRE1α inhibition on cancer cell viability is not universal across all cancer types. One study that screened selective IRE1α inhibitors against over 300 tumor cell lines found no significant impairment of cellular viability in most cases, suggesting that IRE1α activity may not be essential for the in vitro survival of all tumor cell lines. nih.govresearchgate.net

Modulation of Drug Resistance Mechanisms (pre-clinical)

A crucial aspect of IRE1α's role in cancer is its contribution to therapeutic resistance. In pancreatic cancer, IRE1α can confer resistance to KRAS G12C inhibitors. physiology.org In multiple myeloma, inhibition of the IRE1α-XBP1 pathway has been shown to sensitize MM cells to ER stressors like bortezomib. nih.gov Furthermore, in glioblastoma (GBM) models, IRE1α inhibitors have been shown to sensitize cancer cells to the standard-of-care chemotherapy, temozolomide (TMZ). researchgate.netox.ac.uk This suggests that targeting IRE1α can be a promising strategy to overcome drug resistance in various cancers. precisiononcology.ie

Specific Cancer Types (e.g., Multiple Myeloma, Glioblastoma, Pancreatic Cancer)

Multiple Myeloma (MM): MM cells are characterized by high levels of monoclonal protein production, leading to chronic ER stress. nih.gov This makes them particularly dependent on the UPR for survival. The IRE1α-XBP1s pathway is critical for MM cell growth and survival. nih.govbiorxiv.org Pharmacological inhibition of IRE1α kinase has been shown to reduce the viability of malignant plasma cells from MM patients while sparing normal cells. biorxiv.org Preclinical studies using IRE1α inhibitors have demonstrated enhanced efficacy when combined with proteasome inhibitors like bortezomib. researchgate.net

Glioblastoma (GBM): GBM is an aggressive primary brain tumor with a poor prognosis. nih.gov The IRE1/XBP1s signaling axis has been identified as a pro-oncogenic pathway in GBM, with its activity directly impacting patient survival. nih.gov Preclinical models have shown that genetic ablation of IRE1α activity leads to smaller, less aggressive tumors. nih.gov Pharmacological inhibition of IRE1α, for instance with MKC8866, has been shown to enhance the efficacy of standard treatments like surgical resection, radiation, and chemotherapy in preclinical GBM models. nih.govnih.gov Novel brain-permeable IRE1 inhibitors have also been developed and shown to inhibit GBM growth and prevent relapse in vivo when combined with temozolomide. ox.ac.uk

Pancreatic Cancer: The UPR, including the IRE1α pathway, is upregulated in pancreatic neuroendocrine tumors (PanNETs), and its inhibition has been shown to significantly reduce tumor growth in preclinical models. escholarship.org In pancreatic ductal adenocarcinoma (PDAC), oncogenic KRAS promotes IRE1α protein stability, helping to resolve ER stress. physiology.org Inhibition of IRE1α in pancreatic cancer cells can enhance ER stress, leading to apoptosis. researchgate.net

| Cancer Type | Preclinical Model | Effect of IRE1α Inhibition | Key Findings | Reference |

|---|---|---|---|---|

| Multiple Myeloma | Human MM xenografts | Reduced tumor growth | Inhibitors show anti-myeloma effects and sensitize cells to bortezomib. | bmj.comnih.gov |

| Glioblastoma | Murine surgical model | Enhanced efficacy of standard of care | Inhibitors sensitize GBM cells to temozolomide and prevent relapse. | nih.govox.ac.uknih.gov |

| Pancreatic Cancer | Xenograft and spontaneous genetic models | Reduced tumor growth and survival | Inhibition of IRE1α leads to hyperactivation of reciprocal UPR arms and apoptosis. | escholarship.orgresearchgate.net |

Studies in Neurodegenerative Diseases

Altered protein homeostasis is a hallmark of many neurodegenerative diseases, leading to ER stress and the activation of the UPR.

IRE1α Signaling in Alzheimer's Disease Models

Alzheimer's disease (AD) is characterized by the accumulation of misfolded amyloid-β (Aβ) and hyperphosphorylated Tau proteins. uchile.cl ER stress is a recognized feature of AD pathology. uchile.cl Studies in human brain tissue have shown a positive correlation between the progression of AD histopathology and the activation of IRE1. nih.govvu.nl

Preclinical studies using transgenic mouse models of AD have revealed an unexpected role for IRE1α in disease pathogenesis. nih.gov Genetic ablation of the RNase domain of IRE1 in the nervous system of AD mice led to a significant reduction in amyloid deposition, Aβ oligomer content, and astrocyte activation. nih.govvu.nl This intervention also fully restored learning and memory capacity, improved synaptic function, and enhanced long-term potentiation (LTP). nih.govvu.nl

Mechanistically, the inhibition of IRE1 downstream signaling was found to reduce the steady-state levels of amyloid precursor protein (APP). nih.govvu.nl This is associated with the retention of APP in the ER and its subsequent degradation by the proteasome. nih.govvu.nl These findings suggest that targeting IRE1α could be a novel therapeutic strategy for Alzheimer's disease. nih.govvu.nl

| Experimental Approach | Model System | Key Pathological Feature Targeted | Observed Outcome | Reference |

|---|---|---|---|---|

| Genetic ablation of IRE1 RNase domain | Transgenic AD mouse model | Amyloid deposition and Aβ oligomers | Significantly reduced | nih.govvu.nl |

| Genetic ablation of IRE1 RNase domain | Transgenic AD mouse model | Cognitive function (learning and memory) | Fully restored | nih.govvu.nl |

| Genetic ablation of IRE1 RNase domain | Transgenic AD mouse model | Synaptic function and LTP | Improved | nih.govvu.nl |

| Inhibition of IRE1 downstream signaling | In vitro experiments | Amyloid Precursor Protein (APP) levels | Reduced steady-state levels | nih.govvu.nl |

Research in Parkinson's Disease Pathogenesis

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons, and evidence suggests that endoplasmic reticulum (ER) stress is a significant contributor to this process. The IRE1α signaling pathway is activated in response to the accumulation of misfolded proteins, a hallmark of PD.

Studies using cellular and animal models of PD have demonstrated the activation of the IRE1α pathway in response to neurotoxins such as 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), and rotenone, which are used to mimic the neurodegenerative changes seen in the disease. This activation can lead to both protective and detrimental outcomes for neurons. The IRE1α-XBP1 signaling axis is often associated with a protective response aimed at restoring protein homeostasis. However, chronic or excessive activation of IRE1α can trigger apoptotic pathways, contributing to neuronal cell death. The interplay between IRE1α activation, the aggregation of α-synuclein (a key protein implicated in PD), and neuroinflammation is a critical area of ongoing research. While the precise role of specific inhibitors like IRE1α kinase-IN-8 in these models is still under detailed investigation, the broader strategy of targeting IRE1α kinase activity holds promise for mitigating the pathological cascades in Parkinson's disease.

Involvement in Huntington's Disease and Ischemic Stroke Models

The implications of IRE1α kinase activity extend to other neurological conditions, including Huntington's disease (HD) and ischemic stroke.

In preclinical models of Huntington's disease , a neurodegenerative disorder caused by a mutation in the huntingtin gene, the activation of IRE1α has been linked to the aggregation of the mutant huntingtin (mHtt) protein. Research indicates that the kinase activity of IRE1α, in particular, contributes to neuronal toxicity by impairing the process of autophagy, a cellular "housekeeping" mechanism responsible for clearing aggregated proteins. medchemexpress.comfrontiersin.org Consequently, the inhibition or downregulation of IRE1α has demonstrated protective effects in some experimental models of HD, suggesting that targeting this pathway could be a viable therapeutic strategy. medchemexpress.com

In the context of ischemic stroke , which results from a disruption of blood flow to the brain, ER stress is a well-established component of the subsequent neuronal damage. The IRE1α pathway is activated in response to the oxygen and glucose deprivation experienced during an ischemic event. nih.gov The IRE1α/TRAF2/ASK1/JNK signaling cascade has been specifically implicated in the apoptotic processes that follow cerebral hypoperfusion. biorxiv.org Therefore, the inhibition of IRE1α kinase is being explored as a potential approach to protect neurons from ischemic injury.

Neuroprotective vs. Pro-Apoptotic Roles of IRE1α Kinase Activity in Neural Stress

The role of IRE1α kinase activity in the face of neural stress is a classic example of a double-edged sword, capable of promoting both cell survival and cell death. The ultimate outcome is often dependent on the nature, duration, and severity of the stress stimulus.

The neuroprotective arm of IRE1α signaling is primarily mediated through the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting XBP1s protein is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), all of which are aimed at restoring cellular homeostasis and promoting survival. medchemexpress.comnih.gov

Conversely, under conditions of prolonged or overwhelming ER stress, IRE1α can switch to a pro-apoptotic role. This is often initiated by the recruitment of an adapter protein, TNF receptor-associated factor 2 (TRAF2). The IRE1α-TRAF2 complex can then activate downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway and the activation of caspase-12, both of which are key executioners of apoptosis. frontiersin.orgnih.gov Another pro-apoptotic mechanism involves a process known as regulated IRE1-dependent decay (RIDD), where the RNase activity of IRE1α degrades specific mRNAs, further contributing to cellular dysfunction and death. nih.gov The delicate balance between these opposing functions of IRE1α makes it a critical control point in determining the fate of neurons under stress.

Exploration in Inflammatory and Autoimmune Diseases

The influence of IRE1α extends beyond the nervous system, with a growing body of evidence implicating its kinase activity in the regulation of inflammatory and autoimmune responses.

IRE1α-Mediated Inflammatory Responses (e.g., IL-6, TNFα, IL-1β production)

IRE1α signaling has been shown to play a role in the production of several key pro-inflammatory cytokines. In various cellular and preclinical models of inflammation, the activation of the IRE1α pathway has been linked to an increase in the expression and secretion of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-1 beta (IL-1β). The inhibition of IRE1α, through compounds like IRE1α kinase-IN-8, is being investigated as a means to dampen these inflammatory responses. While direct evidence for IRE1α kinase-IN-8's effect on these specific cytokines is still emerging, the broader principle of targeting IRE1α to control inflammation is a promising area of research.

Impact of Kinase Inhibition on Inflammatory Pathways (e.g., NF-κB, JNK, inflammasomes)

The kinase activity of IRE1α is a critical node in the activation of several key inflammatory signaling pathways.

NF-κB and JNK Pathways: IRE1α can directly influence the activation of both the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, often through its interaction with the adapter protein TRAF2. nih.gov Both NF-κB and JNK are master regulators of inflammation, controlling the expression of a wide array of pro-inflammatory genes and cytokines. Inhibition of IRE1α kinase activity has been shown to curtail these pro-inflammatory signals. For instance, studies using other IRE1α inhibitors like KIRA6 have demonstrated the ability to abolish NF-κB and AP-1-driven inflammatory responses in cancer cells.

Inflammasomes: The IRE1α pathway has also been linked to the activation of inflammasomes, which are multiprotein complexes that play a crucial role in the innate immune response by processing and activating pro-inflammatory cytokines like IL-1β. Research suggests that inhibiting the IRE1α-XBP1 axis can suppress the activation of the TXNIP/NLRP3 inflammasome, thereby reducing the inflammatory output.

The table below summarizes the impact of IRE1α kinase inhibition on these key inflammatory pathways based on preclinical research with various inhibitors.

| Inflammatory Pathway | Effect of IRE1α Kinase Inhibition | Key Findings |

| NF-κB | Inhibition | Can prevent the activation of NF-κB signaling, reducing the expression of pro-inflammatory genes. |

| JNK | Inhibition | Blocks the phosphorylation and activation of JNK, a key kinase in stress and inflammatory responses. |

| Inflammasomes | Suppression | Can suppress the activation of the NLRP3 inflammasome, leading to decreased production of IL-1β. |

Research in Inflammatory Bowel Disease Models

Given the role of IRE1α in regulating intestinal epithelial cell function and mucosal immunity, its involvement in inflammatory bowel disease (IBD) is an active area of investigation. Chronic ER stress in the intestinal lining is a feature of IBD, and the IRE1α pathway is thought to contribute to the inflammatory processes in the gut. Preclinical studies using animal models of colitis are exploring how the inhibition of IRE1α kinase activity might alleviate intestinal inflammation and restore tissue homeostasis. The potential to modulate the complex interplay between ER stress, immune responses, and the gut microbiota by targeting IRE1α represents a novel therapeutic avenue for IBD.

Autoimmune Disease Pathogenesis

Inositol-requiring enzyme 1α (IRE1α) is a central mediator of the unfolded protein response (UPR) and has been identified as a significant contributor to the pathogenesis of autoimmune diseases. nih.govresearchgate.net Its activation, triggered by endoplasmic reticulum (ER) stress from genetic or environmental factors, initiates several downstream pathways that can lead to autoimmunity. nih.govresearchgate.net IRE1α signaling contributes to the production of pro-inflammatory cytokines, abnormal antigen presentation, and the generation of autoantigens. nih.govresearchgate.net

The mechanisms through which IRE1α influences autoimmunity are multifaceted. The RNase activity of activated IRE1α leads to the splicing of X-box binding protein 1 (XBP1) mRNA, producing the active transcription factor XBP1s. nih.gov XBP1s can increase the survival of immune cells, such as fibroblast-like synoviocytes, which is a factor in autoimmune conditions. researchgate.net Furthermore, IRE1α can mediate the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α through pathways involving c-Jun N-terminal kinase (JNK) and NF-κB. researchgate.netnih.gov In the context of lupus, neutrophils activated by immune complexes show a marked increase in IRE1α ribonuclease activity, which is correlated with disease activity. jci.org Inhibition of IRE1α in these neutrophils mitigates the formation of neutrophil extracellular traps (NETosis), a key pathological feature of lupus. jci.org

Given its central role, inhibiting IRE1α is being explored as a therapeutic strategy for autoimmune diseases. Pre-clinical studies using small molecule inhibitors have shown promising results in various disease models.

Key Research Findings in Autoimmune Disease Models:

Inflammatory Arthritis: In mouse models of inflammatory arthritis, myeloid-specific deletion of the IRE1α gene offered protection from the disease. embopress.org Treatment with the specific IRE1α inhibitor 4μ8C also attenuated joint inflammation. embopress.org

Systemic Lupus Erythematosus (SLE): Pharmacological inhibition of IRE1α in lupus-prone MRL/lpr mice reduced mitochondrial ROS levels in neutrophils, restrained plasma cell expansion, and lowered autoantibody formation. jci.org Both genetic and pharmacological suppression of IRE1α was found to block the differentiation of B-cells into antibody-producing plasma cells, thereby protecting mice from autoimmune pathogenesis. nih.gov

Type 1 Diabetes (T1D): In the non-obese diabetic (NOD) mouse model of T1D, the tyrosine kinase inhibitor imatinib was shown to reverse diabetes by interfering with the interaction between ABL kinase and IRE1α, which reduces IRE1α's enzymatic hyperactivity and subsequent pancreatic β-cell apoptosis. nih.gov Similarly, KIRA8, an allosteric IRE1α RNase attenuator, also reversed established diabetes in NOD mice by preserving β-cell function. nih.gov

These findings underscore the potential of targeting the IRE1α pathway to modulate the aberrant immune responses that drive autoimmune diseases. nih.gov

Analysis in Metabolic Disorders

IRE1α as a Metabolic Stress Sensor

IRE1α is a primary sensor of ER stress, but its role extends beyond detecting protein misfolding; it also functions as a crucial sensor for metabolic stress. nih.govresearchgate.net In mammals, IRE1α acts as a multifunctional signal transducer that responds to various metabolic cues and nutrient stress conditions, thereby exerting significant effects on metabolic homeostasis. nih.govresearchgate.net This sensing capability is critical in metabolic organs like the liver, pancreas, and adipose tissue. nih.gov

The activation of IRE1α can be triggered by factors other than an overload of unfolded proteins. researchgate.net These triggers include:

Nutrient Signals: High levels of glucose and saturated fatty acids (SFAs) can activate IRE1α. nih.govresearchgate.net In pancreatic β-cells, glucose stimulation leads to IRE1α phosphorylation, which is coupled to insulin biosynthesis. nih.gov

Inflammatory Stimuli: Pro-inflammatory signals, such as those from lipopolysaccharides (LPS) and cytokines like IL-4, can induce IRE1α phosphorylation and activate its Xbp1 mRNA-splicing activity. nih.govresearchgate.net

Lipid Bilayer Stress: Changes in the lipid composition of the ER membrane can perturb its structural integrity and trigger IRE1α activation. nih.gov

Under conditions of metabolic stress, IRE1α functions as a complex signaling platform, interacting with various proteins to regulate multiple aspects of metabolism. researchgate.netresearchgate.net However, under chronic overnutrition-induced ER stress, IRE1α can become dysregulated, leading to maladaptive outputs that disrupt metabolic homeostasis and contribute to the progression of metabolic disorders. researchgate.net

Regulation of Lipid and Glucose Homeostasis by IRE1α Kinase Activity

IRE1α plays a pivotal role in maintaining the balance of lipid and glucose metabolism. nih.gov Its activity is essential for the proper functioning of key metabolic organs. The endoplasmic reticulum itself is a central hub for both protein and lipid synthesis, making sensors like IRE1α critical for integrating these processes. elifesciences.org

In Glucose Homeostasis:

Pancreatic β-cells: IRE1α is vital for normal β-cell function. Glucose stimulates the IRE1α-mediated splicing of Xbp1, which in turn expands the ER's capacity to handle increased proinsulin synthesis. plos.org Deletion of IRE1α in β-cells leads to defective β-cell function, hyperglycemia, and hypoinsulinemia. plos.org The IRE1α-XBP1s pathway also helps limit oxidative stress in β-cells, protecting them from failure. plos.org

Liver: In the liver, IRE1α responds to both anabolic (building up) and catabolic (breaking down) signals to regulate glucose metabolism pathways. nih.gov

In Lipid Homeostasis:

Liver: The liver-specific deletion of IRE1α in mice results in lower levels of cholesterol and triglycerides in the blood (hypocholesterolemia and hypotriglyceridemia). uco.es This is linked to impaired secretion of very-low-density lipoprotein (VLDL), the particle responsible for transporting triglycerides from the liver. uco.es The underlying mechanism involves reduced expression of Protein Disulfide Isomerase (PDI), which decreases the activity of Microsomal Triglyceride Transfer Protein (MTP), a key factor in VLDL assembly. uco.es

Adipose Tissue: IRE1α signaling is involved in regulating adipogenesis (the formation of fat cells), thermogenesis (heat production), and metabolic inflammation within adipose tissue. nih.gov

Dysregulation of IRE1α under metabolic stress can therefore contribute significantly to imbalances in both glucose and lipid levels, hallmarks of metabolic diseases.

Research in Obesity and Insulin Resistance Models

Chronic ER stress is strongly associated with obesity and insulin resistance. nih.gov The IRE1α pathway, as a key mediator of this stress, has been extensively studied in pre-clinical models of these conditions.

Activation of IRE1α signaling is frequently observed in multiple tissues of both diet-induced and genetic mouse models of obesity. nih.gov Research using pharmacological inhibitors and genetic deletion models has demonstrated that targeting IRE1α can have beneficial metabolic effects.

A study using the pharmacological IRE1α RNase inhibitor STF-083010 in male mice with diet-induced obesity showed significant improvements. nih.govbiorxiv.org The key findings from this and other related studies are summarized below.

| Model | Intervention | Key Metabolic Outcome | Associated Findings | Reference |

|---|---|---|---|---|

| Diet-induced obese male mice | Pharmacological inhibition of IRE1α RNase (STF-083010) | Ameliorated insulin resistance and glucose intolerance. | Increased energy expenditure and thermogenesis; reduced accumulation of pro-inflammatory "M1-like" adipose tissue macrophages (ATMs). | nih.govbiorxiv.org |

| Mice with myeloid-specific IRE1α deletion | Genetic deletion of IRE1α in myeloid cells (including macrophages) | Protected from diet-induced obesity and insulin resistance. | Reversed obesity-induced M1/M2 macrophage polarization, leading to increased M2 macrophages which activate thermogenesis. | nih.govbiorxiv.org |

| Mice with Pomc-specific IRE1α deletion | Genetic deletion of IRE1α in pro-opiomelanocortin (Pomc) neurons | Accelerated diet-induced obesity. | Decreased energy expenditure and heat production; impaired whole-body glucose tolerance and insulin sensitivity. | nih.gov |

Liver Metabolism Studies

The liver is a central organ for metabolism, and hepatic ER stress is a key feature of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). nih.govresearchgate.net IRE1α plays a complex but critical role in maintaining hepatic lipid homeostasis. nih.gov

Under conditions of nutrient excess, such as a high-fat diet (HFD), the RNase activity of IRE1α can become impaired in the liver. nih.gov This impairment is associated with the development of hepatic steatosis (fatty liver). nih.gov Studies have shown that IRE1α helps prevent hepatic steatosis through its non-canonical RNase activity, specifically by processing and promoting the degradation of certain microRNAs that regulate lipid metabolism. nih.gov

Conversely, the IRE1α-XBP1 pathway is also an integrated part of the insulin-induced lipogenic (fat production) program in the liver. oup.com In states of insulin resistance and hyperinsulinemia, this pathway functions at an elevated basal level, potentially contributing to fat accumulation. oup.com

Several pre-clinical studies have investigated the impact of modulating IRE1α activity in the liver:

Hepatocyte-specific IRE1α deletion: Mice with IRE1α deleted specifically in their liver cells showed exacerbated liver injury and impaired regenerative proliferation following toxic injury or partial hepatectomy. nih.gov This suggests a protective role for IRE1α in liver regeneration, potentially through its interaction with the STAT3 signaling pathway. nih.gov

Pharmacological Inhibition in NASH: In a mouse model designed to monitor IRE1α/XBP1 activity in hepatocytes during NASH development, the pathway was found to be activated. researchgate.net Treatment with KIRA8, a specific IRE1α kinase inhibitor, successfully attenuated the features of NASH in these mice. researchgate.net This provides proof-of-concept that inhibiting IRE1α could be a promising therapeutic approach for NASH. researchgate.net

These findings indicate that while basal IRE1α activity is important for normal liver function and regeneration, its hyperactivation during metabolic stress contributes to liver pathology, making it a viable therapeutic target.

Other Emerging Research Areas

The role of IRE1α extends beyond metabolism and autoimmunity, with research implicating it in a variety of other pathological conditions. Inhibition of IRE1α signaling is being explored as a potential therapeutic strategy in several emerging fields.

Vascular Diseases: IRE1α is involved in the pathology of various vascular diseases, including atherosclerosis. nih.gov It can trigger inflammation within the vascular wall by activating JNK and NF-κB pathways, leading to the production of cytokines like TNF-α and IL-6. nih.gov In macrophages, the IRE1α pathway contributes to foam cell accumulation. nih.gov An IRE1α kinase-specific inhibitor, AMG-18, was shown to reduce the foam cell area and necrotic core in atherosclerotic lesions in ApoE-/- mice, suggesting a therapeutic potential in atherosclerosis. nih.gov

Cancer: The UPR, including the IRE1α pathway, is often hijacked by cancer cells to support their survival and proliferation under stressful tumor microenvironment conditions. bioengineer.org IRE1α signaling has emerged as a promising therapeutic target in several cancers, including pancreatic cancer, breast cancer, and multiple myeloma. physiology.org Inhibition of IRE1α is generally not associated with severe side effects, unlike the inhibition of other UPR branches like PERK. physiology.org The strategy aims to sensitize tumor cells to ER stress-induced apoptosis. bioengineer.org

Viral Infections: Viruses often manipulate host cell machinery, including the ER, for their replication. The IRE1α pathway can have a dual role in this context. For example, during Zika Virus (ZIKV) infection in human microglia, the endonuclease activity of IRE1α is critical for both viral replication and the control of the host's antiviral response. mdpi.com This suggests that modulating IRE1α activity could be a strategy to interfere with the lifecycle of certain viruses.

Fibrotic Diseases: ER stress and the activation of the IRE1α signaling pathway have been implicated in the development of fibrosis. One study demonstrated that the IRE1α inhibitor 4μ8C could block the activation of myofibroblasts, reduce liver and skin fibrosis in vivo, and even revert the fibrotic phenotype of cells isolated from patients with systemic sclerosis. researchgate.net

These emerging areas of research highlight the broad physiological and pathological significance of the IRE1α signaling axis and underscore the therapeutic potential of its targeted inhibition across a wide range of diseases.

Viral Infection Studies

A growing body of evidence indicates that numerous viruses manipulate the host cell's UPR pathways, particularly the IRE1α branch, to facilitate their replication and propagation. nih.govnih.gov Consequently, inhibiting IRE1α has become a strategy under investigation to disrupt the viral life cycle.

In studies of Flaviviridae family members, such as Zika Virus (ZIKV) and Hepatitis C Virus (HCV), IRE1α activation is a common feature. For ZIKV, infection of cultured cells induces IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA. nih.gov Pharmacological inhibition of IRE1α's kinase activity with KIRA6 or its nuclease activity with STF-083010 or 4µ8C led to a reduction in viral RNA and infectious virus production. nih.govmdpi.com This suggests that the RNase function of IRE1α is crucial for ZIKV replication. Similarly, for HCV, the viral protein NS4B activates IRE1α, which confers resistance to apoptosis in infected cells, thereby promoting viral replication. nih.gov Inhibition of IRE1α was found to decrease the secretion of virally encoded markers of replication. nih.gov

Research on coronaviruses, including the human coronaviruses HCoV-OC43 and SARS-CoV-2, has also demonstrated the importance of the IRE1α/XBP1 axis for robust infection. nih.gov Inhibition of the IRE1α nuclease with 4μ8C significantly reduced the abundance of viral RNA in infected cells. nih.gov For other RNA viruses like Equine Arteritis Virus (EAV), inhibition of the IRE1α pathway resulted in a severe and sustained reduction in viral RNA levels and progeny virus, identifying it as a predominant UPR pathway essential for EAV replication. mdpi.com Studies on Influenza virus and Herpes Simplex Virus (HSV) further support the pro-viral role of IRE1α, where its inhibition reduces viral replication and can enhance antiviral T-cell responses. nih.govnovusbio.com

| Viral Agent | Pre-clinical Model | IRE1α Inhibitor Used | Key Findings | Reference |

|---|---|---|---|---|

| Zika Virus (ZIKV) | Cultured human cells (HeLa, A549), human microglia | KIRA6, STF-083010, 4µ8C | Reduced viral RNA, viral protein, and infectious virus production. nih.govmdpi.com | nih.govmdpi.com |

| Hepatitis C Virus (HCV) | Xbp1-deficient mouse embryonic fibroblasts, human liver tissue | Not specified | Inhibition of IRE1α decreased viral replication markers; IRE1α activation promoted viral replication by inhibiting apoptosis. nih.gov | nih.gov |

| Human Coronavirus (SARS-CoV-2, HCoV-OC43) | Cultured cells | 4µ8C | Reduced viral RNA abundance by nearly two logs. nih.gov | nih.gov |

| Equine Arteritis Virus (EAV) | VERO cells | 4µ8c | Caused a severe and sustained reduction in viral RNA and progeny virus. mdpi.com | mdpi.com |

| Influenza Virus | Not specified | Not specified | IRE1α inhibitors reduce virus replication. nih.gov | nih.gov |

| Herpes Simplex Virus (HSV) | Dendritic cells, mouse models | Not specified | Inhibition of IRE1α endonuclease activity enhanced DC migration and activation of virus-specific T-cell responses. novusbio.com | novusbio.com |

Organ Fibrosis Research (e.g., Graves' Orbitopathy)

The IRE1α pathway is implicated in the pathogenesis of fibrotic diseases, where excessive deposition of extracellular matrix leads to organ dysfunction. Graves' Orbitopathy (GO), an autoimmune disease affecting the tissues behind the eyes, is characterized by inflammation and fibrosis. nih.govfrontiersin.org

In orbital fibroblasts derived from patients with GO, stimulation with transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine, was shown to induce and activate IRE1α. nih.gov This activation contributes to the pro-fibrotic mechanisms in GO. Critically, silencing the IRE1α gene in these cells curtailed the pro-fibrotic responses, indicating that IRE1α is a key mediator in this process. nih.gov The study also demonstrated a link between IRE1α, autophagy, and fibrosis, where silencing IRE1α inhibited TGF-β-induced fibrosis and downregulated autophagy markers. nih.gov

The role of IRE1α inhibition extends to other fibrotic conditions. In preclinical models of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease, ER stress is a known pathogenic factor. nih.govresearchgate.net Small molecule inhibitors of IRE1α kinase, specifically referred to as kinase-inhibiting RNase attenuators (KIRAs) like KIRA7, were tested in a mouse model of bleomycin-induced pulmonary fibrosis. Systemic administration of KIRA7 at the time of bleomycin exposure prevented lung fibrosis. nih.govresearchgate.net Furthermore, treatment with KIRA7 or another potent inhibitor, KIRA8, even 14 days after the initial injury, promoted the reversal of established fibrosis. nih.govresearchgate.net These findings highlight IRE1α as a promising therapeutic target for anti-fibrotic drug development. nih.gov

| Disease Model | Cell/Animal Model | IRE1α Inhibition Method | Key Findings on Fibrosis | Reference |

|---|---|---|---|---|

| Graves' Orbitopathy (GO) | Primary orbital fibroblasts from GO patients | siRNA-mediated silencing of IRE1 | Silencing IRE1α curtailed pro-fibrotic and autophagy responses induced by TGF-β. nih.gov | nih.gov |

| Idiopathic Pulmonary Fibrosis (IPF) | Mouse model (bleomycin-induced) | Small molecule inhibitors (KIRA7, KIRA8) | Inhibitors prevented the development of lung fibrosis and promoted the reversal of established fibrosis. nih.govresearchgate.net | nih.govresearchgate.net |

| Idiopathic Pulmonary Fibrosis (IPF) | Lung fibroblasts from IPF patients | IRE1 inhibitor | Decreased TGF-β-induced collagen 1α and fibronectin synthesis. nih.gov | nih.gov |

| Cardiac Fibrosis | Cardiac fibroblasts | Not specified | Inhibition of the IRE1/XBP1 pathway attenuated the activation of cardiac fibroblasts. nih.gov | nih.gov |

Plant Stress Responses (e.g., thermotolerance)

In plants, the UPR is a crucial signaling pathway that allows them to perceive, respond to, and protect themselves from adverse environmental conditions, including heat stress. nih.govnih.gov The IRE1 protein is a highly conserved component of the UPR in plants, playing a significant role in stress tolerance. nih.gov

Studies in wheat (Triticum aestivum) have identified three homologues of IRE1 genes that are responsive to heat. The expression of these genes peaks during the anthesis stage, which is particularly sensitive to heat stress. nih.gov Notably, the expression of one homolog, TaIRE1-6A, was more significantly upregulated in heat-tolerant cultivars compared to heat-sensitive ones, suggesting it may positively regulate thermotolerance. nih.gov This indicates that IRE1 likely plays a role in linking the heat stress response with the UPR to ensure survival. nih.gov

In the model plant Arabidopsis thaliana, research using mutants has further elucidated the function of IRE1. An ire1a ire1b double mutant exhibited defects in stress tolerance as well as in normal vegetative growth. nih.gov Further experiments demonstrated that the RNase domain of IRE1 is essential for tolerance to ER stress, while both the protein kinase (PK) and RNase domains are required for normal vegetative growth under non-stressed conditions. nih.govplos.org This underscores the bifunctional importance of IRE1 in managing both normal growth and protective responses to environmental challenges like heat. nih.govresearchgate.net

| Plant Species | Stress Condition | Key IRE1-related Findings | Reference |

|---|---|---|---|

| Triticum aestivum (Wheat) | Heat Stress | IRE1 gene homologues are heat-responsive; one homolog (TaIRE1-6A) is more upregulated in heat-tolerant cultivars, suggesting a role in thermotolerance. nih.gov | nih.gov |

| Arabidopsis thaliana | General/ER Stress | ire1a ire1b double mutants show defects in stress tolerance and vegetative growth. nih.gov |

nih.gov |

| Arabidopsis thaliana | ER Stress | The RNase domain of IRE1 is required for ER stress tolerance. nih.gov | nih.gov |

| Arabidopsis thaliana | Normal Growth Conditions | Both the protein kinase and RNase domains of IRE1 are required for normal vegetative growth. nih.govplos.org | nih.govplos.org |

Methodological Approaches in Ire1α Research

In Vitro Cellular Models

In vitro cellular models are fundamental to investigating the cellular and molecular mechanisms of IRE1α signaling and the effects of specific inhibitors.

Cell Culture Systems for ER Stress Induction

To study the effects of IRE1A kinase-IN-8, researchers typically utilize mammalian cell lines cultured under conditions that induce endoplasmic reticulum (ER) stress. This stress can be initiated by a variety of chemical inducers, each with a distinct mechanism of action, thereby allowing for a comprehensive analysis of the UPR. elifesciences.org

Commonly used ER stress inducers include:

Tunicamycin: An inhibitor of N-linked glycosylation, which causes the accumulation of unfolded glycoproteins in the ER. mdpi.com

Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which disrupts calcium homeostasis in the ER lumen. nih.gov

Dithiothreitol (DTT): A strong reducing agent that prevents the formation of disulfide bonds, leading to protein misfolding. elifesciences.org

By treating cultured cells with these agents in the presence or absence of IRE1A kinase-IN-8, researchers can assess the compound's ability to modulate the IRE1α pathway's response to different types of ER stress.

Reporter Assays for XBP1 Splicing and UPR Activity

A hallmark of IRE1α activation is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. researchgate.net This event is a primary readout for IRE1α RNase activity and is frequently monitored using reporter assays. These systems provide a quantitative measure of IRE1α activation and the efficacy of inhibitors like IRE1A kinase-IN-8.

Types of reporter assays include:

Fluorescent Reporter Constructs: These constructs often fuse a fluorescent protein, such as Green Fluorescent Protein (GFP) or Venus, to the XBP1 sequence containing the 26-nucleotide intron. mdpi.com Splicing by IRE1α removes the intron, leading to the expression of the fluorescent protein, which can be quantified by microscopy or flow cytometry. mdpi.com

Luciferase Reporter Assays: In these systems, the XBP1 intron is placed within a luciferase gene. Splicing of the intron by IRE1α results in the production of functional luciferase, and the resulting luminescence can be measured to quantify IRE1α activity. bioengineer.org

The utilization of these reporter cell lines allows for high-throughput screening of compounds and detailed mechanistic studies on the inhibition of XBP1 splicing by specific molecules.

Biochemical Assays for Kinase and RNase Activity of IRE1α

Biochemical assays are essential for directly measuring the enzymatic activities of IRE1α and determining the potency and mechanism of action of inhibitors. nih.gov These assays typically use purified recombinant IRE1α protein.

Key biochemical assays include:

Kinase Activity Assays: These assays measure the autophosphorylation of IRE1α or the phosphorylation of a substrate peptide. The effect of an inhibitor on kinase activity can be quantified by measuring the incorporation of radiolabeled ATP or by using phospho-specific antibodies. life-science-alliance.org

RNase Activity Assays: The endoribonuclease activity of IRE1α is often assessed using a fluorophore-and-quencher-labeled RNA substrate corresponding to the XBP1 splice sites. life-science-alliance.org Cleavage of the substrate by IRE1α separates the fluorophore and quencher, resulting in an increase in fluorescence that can be monitored in real-time. life-science-alliance.org

These cell-free systems provide precise measurements of how a compound like IRE1A kinase-IN-8 directly interacts with and inhibits the kinase and/or RNase functions of IRE1α. nih.gov

Protein-Protein Interaction Studies (e.g., IRE1α-TRAF2, IRE1α-BiP)

The signaling function of IRE1α is regulated by its interaction with other proteins. Studying these interactions is crucial for a complete understanding of the UPR.

IRE1α-BiP Interaction: Under non-stressed conditions, the ER chaperone BiP (Binding immunoglobulin Protein) binds to the luminal domain of IRE1α, keeping it in an inactive, monomeric state. biologists.com Upon ER stress, BiP dissociates, leading to IRE1α dimerization and activation. researchgate.net Co-immunoprecipitation and pull-down assays are used to study the dissociation of BiP from IRE1α in the presence of ER stress and to determine if specific compounds can modulate this interaction. nih.gov

IRE1α-TRAF2 Interaction: Activated IRE1α can recruit TNF receptor-associated factor 2 (TRAF2) to its cytoplasmic domain. nih.gov This interaction links the UPR to inflammatory and apoptotic signaling pathways, such as the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK). bioengineer.org Co-immunoprecipitation and Western blotting are standard techniques to investigate the formation of the IRE1α-TRAF2 complex and to assess the impact of inhibitors on this downstream signaling cascade. nih.govnih.gov

Gene Expression Profiling (e.g., qPCR, RNA-seq for RIDD targets)

Beyond XBP1 splicing, the RNase activity of IRE1α also mediates the degradation of a subset of mRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD). springernature.com Gene expression profiling techniques are employed to identify and quantify RIDD targets and to understand the broader impact of IRE1α activity and its inhibition on the transcriptome.

Methods for gene expression profiling include:

Quantitative PCR (qPCR): This technique is used to measure the expression levels of known RIDD target genes. nih.gov By comparing the mRNA levels of these targets in cells treated with an ER stress inducer with and without an IRE1α inhibitor, the effect of the inhibitor on RIDD activity can be determined. nih.gov

RNA-sequencing (RNA-seq): This high-throughput sequencing method provides a comprehensive and unbiased view of the entire transcriptome. springernature.com RNA-seq can be used to identify novel RIDD targets and to assess the global changes in gene expression that occur upon IRE1α inhibition in the context of ER stress. springernature.com

In Vivo Pre-clinical Models